molecular formula C34H56N10O9 B3028889 (Phe1,ser2)-thrombin receptor activator peptide 6 CAS No. 374898-11-0

(Phe1,ser2)-thrombin receptor activator peptide 6

Cat. No. B3028889
CAS RN: 374898-11-0
M. Wt: 748.9 g/mol
InChI Key: NOLJYRUJKYFVMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(Phe1,ser2)-thrombin receptor activator peptide 6” is a modified form of the Protease-Activated Receptor 1 (PAR-1) peptide sequence . In this peptide, phenylalanine is at position 1, serine is at position 2 . The molecular weight of this peptide is 796.98 and its molecular formula is C39H60N10O8 .


Synthesis Analysis

While specific synthesis methods for “(Phe1,ser2)-thrombin receptor activator peptide 6” were not found, peptide synthesis generally involves a series of chemical reactions that link amino acids together in a specific sequence. This process can be performed using both chemical and biological methods .

Scientific Research Applications

Biological Consequences of Thrombin Receptor Deficiency

Thrombin receptors, specifically the thrombin receptor (ThrR), are integral to a variety of physiological responses related to tissue injury, inflammation, and wound repair. Research on mice with disrupted ThrR genes has revealed significant insights into the receptor's role. Despite the critical impact of ThrR deficiency on embryonic development, adult mice lacking ThrR exhibit remarkably normal phenotypes, including normal platelet function and cardiovascular responses. This suggests that while ThrR is crucial during developmental stages, its absence in adulthood does not markedly affect certain physiological functions (Darrow et al., 1996).

Thrombin and Neuronal Damage in Cerebral Ischemia

Thrombin and its receptors, such as protease-activated receptor 1 (PAR1), are implicated in neuronal damage following cerebral ischemia. Mice lacking PAR1 exhibit significantly reduced infarct volumes post-ischemia, suggesting that thrombin via PAR1 contributes to ischemic neuronal damage. The use of PAR1 antagonists further supports this, indicating that inhibiting PAR1 could be a therapeutic strategy to mitigate neuronal damage associated with ischemia (Junge et al., 2003).

Thrombin Receptor Activating Peptide and Vascular Effects

Thrombin and its receptor-activating peptides (TRAP) play a role in vascular physiology, inducing endothelium-dependent relaxation in vitro and affecting mean arterial blood pressure in vivo. The vasodilatory effects of thrombin and TRAP in rats are partly mediated by the release of endothelial nitric oxide, highlighting the complex interplay between thrombin signaling and vascular function (Sicker et al., 2001).

Thrombin, PAR1, and Inflammation Regulation

Systemic inflammation can modulate the expression of PAR1 on platelets, affecting their responsiveness to thrombin receptor-activating peptide (TRAP). During conditions of systemic thrombin formation, such as human endotoxemia, PAR1 expression on platelets decreases, which is associated with reduced platelet reactivity to TRAP. This suggests a mechanism whereby inflammation can influence thrombin receptor-mediated platelet functions (Reiter et al., 2003).

Enhancement of Wound Healing by Thrombin Receptor Activating Peptides

Thrombin and its receptor-activating peptides (TRAP) can significantly enhance wound healing and neovascularization. A single topical application of TRAP to full dermal incisions in rats resulted in increased incisional breaking strength, indicating accelerated healing. This suggests that thrombin and its peptides play a vital role in wound healing processes, potentially offering new therapeutic avenues (Carney et al., 1992).

properties

IUPAC Name

(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H56N10O9/c1-18(2)13-23(30(49)40-22(11-8-12-39-34(37)38)29(48)43-25(33(52)53)16-27(36)46)41-31(50)24(14-19(3)4)42-32(51)26(17-45)44-28(47)21(35)15-20-9-6-5-7-10-20/h5-7,9-10,18-19,21-26,45H,8,11-17,35H2,1-4H3,(H2,36,46)(H,40,49)(H,41,50)(H,42,51)(H,43,48)(H,44,47)(H,52,53)(H4,37,38,39)/t21-,22-,23-,24-,25-,26-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOLJYRUJKYFVMZ-FRSCJGFNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CC1=CC=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CC=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H56N10O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

748.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 90472268

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.